5-((4-Isopropylphenoxy)methyl)-N-(pyridin-3-yl)furan-2-carboxamide
Description
5-((4-Isopropylphenoxy)methyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a 4-isopropylphenoxymethyl group at the 5-position and a pyridin-3-yl amide moiety at the N-terminus. Its molecular structure combines aromatic and heterocyclic components, which are common in bioactive compounds targeting enzyme or receptor interactions. The pyridin-3-yl amide contributes hydrogen-bonding capacity, which is critical for target binding specificity.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)15-5-7-17(8-6-15)24-13-18-9-10-19(25-18)20(23)22-16-4-3-11-21-12-16/h3-12,14H,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFREDNKUUXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)
- Core Structure : Thiazole ring vs. furan in the target compound.
- Key Differences: The thiazole core introduces a sulfur atom, which may alter electronic properties and metabolic stability compared to the oxygen-containing furan.
- Biological Implications : Thiazole derivatives like 4d are often explored as kinase inhibitors, whereas furan carboxamides may prioritize different target classes (e.g., GPCRs) due to distinct electronic profiles.
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide ()
- Core Structure : Shared furan-2-carboxamide scaffold.
- Key Differences: The 4-chloro-3-methylphenoxy group in this analogue differs from the 4-isopropylphenoxy group in the target, affecting lipophilicity (Cl vs. isopropyl). The diethylaminophenyl amide substituent introduces a strong electron-donating group, which may increase basicity and alter pharmacokinetics compared to the pyridin-3-yl amide .
- Biological Implications: The diethylamino group could enhance blood-brain barrier penetration, making this analogue more suitable for CNS targets.
Furopyridine Derivatives (–6)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
- Core Structure : Fused furo[2,3-b]pyridine vs. simple furan.
- Substituents like pyrimidin-2-ylcyclopropylcarbamoyl introduce conformational constraints absent in the target compound .
- Biological Implications : Furopyridines are commonly investigated in oncology due to their structural similarity to ATP-competitive kinase inhibitors.
Dihydropyridine Derivatives ()
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Core Structure : 1,4-Dihydropyridine (DHP) vs. furan.
- Key Differences: The DHP core is redox-active and conformationally flexible, unlike the rigid furan. The thioether and cyano groups in AZ331 introduce polarizable sulfur and nitrile functionalities, which may modulate calcium channel interactions .
- Biological Implications : DHPs are classical L-type calcium channel blockers, suggesting AZ331 may prioritize cardiovascular applications, whereas the target compound’s furan carboxamide may favor enzyme inhibition.
Benzofuran Carboxamides ()
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
- Core Structure : Benzofuran vs. furan.
- The 4-chlorobenzoyl group adds steric bulk and electron-withdrawing effects compared to the target’s isopropylphenoxymethyl group .
- Biological Implications : Benzofurans are frequently studied in inflammation and cancer due to their structural similarity to COX inhibitors.
Research Implications and Gaps
While the provided evidence highlights structural diversity among related compounds, direct pharmacological data (e.g., IC50, bioavailability) for the target molecule are absent. Future studies should:
Synthesize the target compound using methods analogous to –6 (e.g., HATU-mediated coupling).
Conduct comparative assays (e.g., kinase panels, solubility assays) against analogues like 4d and ’s compound.
Explore substituent effects on metabolic stability, particularly comparing isopropylphenoxy (target) vs. chlorophenoxy () groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
